molecular formula C19H18N2O5 B2485032 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(benzofuran-2-yl)-3-hydroxypropyl)urea CAS No. 1448028-82-7

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(benzofuran-2-yl)-3-hydroxypropyl)urea

Cat. No.: B2485032
CAS No.: 1448028-82-7
M. Wt: 354.362
InChI Key: DWVRZUOFNMQSRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(benzofuran-2-yl)-3-hydroxypropyl)urea is a useful research compound. Its molecular formula is C19H18N2O5 and its molecular weight is 354.362. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • The synthesis and evaluation of 2-substituted benzofuran hydroxamic acids show their potential as potent inhibitors of the enzyme 5-lipoxygenase, indicating applications in the treatment of inflammatory conditions. Small polar substituents such as methoxymethylene, hydroxymethylene, and amino (urea) on the acyl group enhance oral activity of these inhibitors (Ohemeng et al., 1994).

Stability and Degradation

  • The aqueous stability of SB 210661, a N-Hydroxyurea-containing 5-Lipoxygenase inhibitor, highlights the significance of understanding the stability of N-hydroxyurea compounds for developing analytical methods and formulations (Mcloughlin et al., 1998).

Antioxidant Properties

  • A study on the preparation, characterization, and antioxidant determination of a coumarin substituted heterocyclic compound reveals high antioxidant activities, suggesting potential for pharmaceutical applications (Abd-Almonuim et al., 2020).

Chemical Reactions and Mechanisms

  • Research on hindered ureas as masked isocyanates demonstrates their efficient substitution reactions with a range of nucleophiles under neutral conditions, indicating potential uses in synthetic chemistry (Hutchby et al., 2009).

  • Another study on urea-2,2-dihydroperoxypropane used as a solid oxidant in oxidative esterification of aromatic aldehydes shows its effectiveness under mild conditions and short reaction times, further demonstrating the compound's utility in organic synthesis (Khosravi et al., 2017).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c22-14(17-9-12-3-1-2-4-15(12)26-17)7-8-20-19(23)21-13-5-6-16-18(10-13)25-11-24-16/h1-6,9-10,14,22H,7-8,11H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVRZUOFNMQSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCCC(C3=CC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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